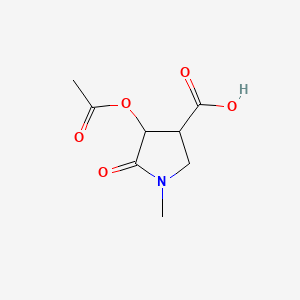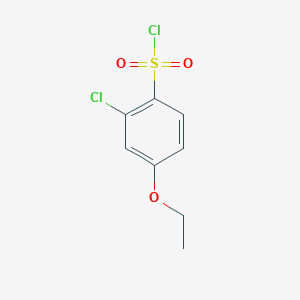
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClO3S. It is a derivative of benzene, featuring a chloro group, an ethoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Chloro-4-ethoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The process involves the following steps:
Reaction with Chlorosulfonic Acid: 2-Chloro-4-ethoxybenzene is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.
Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate esters, and sulfonate thioesters.
Hydrolysis: 2-Chloro-4-ethoxybenzenesulfonic acid.
Reduction: Sulfonamide derivatives.
科学研究应用
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-4-ethoxybenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
4-Chloro-2-methoxybenzene-1-sulfonyl chloride: Similar structure with a methoxy group instead of an ethoxy group.
2-Chloro-4-methylbenzene-1-sulfonyl chloride: Similar structure with a methyl group instead of an ethoxy group.
4-Chloro-2-ethoxybenzene-1-sulfonyl chloride: Similar structure with the chloro and ethoxy groups in different positions.
Uniqueness
2-Chloro-4-ethoxybenzene-1-sulfonyl chloride is unique due to the presence of both chloro and ethoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from similar compounds.
属性
分子式 |
C8H8Cl2O3S |
|---|---|
分子量 |
255.12 g/mol |
IUPAC 名称 |
2-chloro-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-6-3-4-8(7(9)5-6)14(10,11)12/h3-5H,2H2,1H3 |
InChI 键 |
VVCKRCNFWOLJPS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


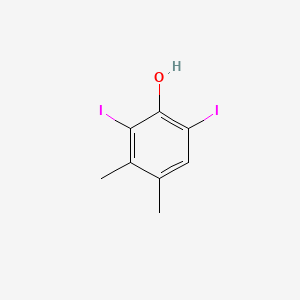
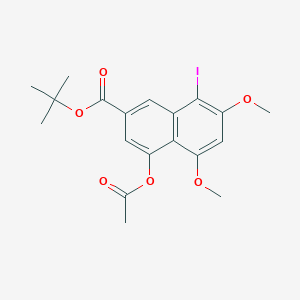
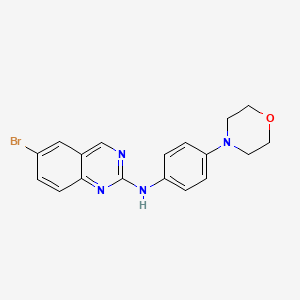
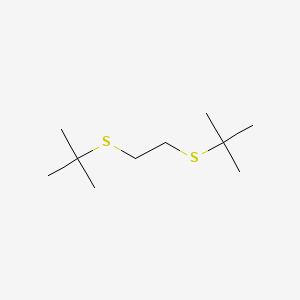

![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
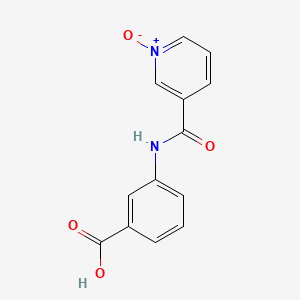
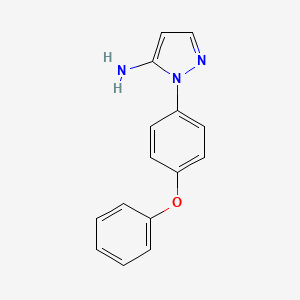
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
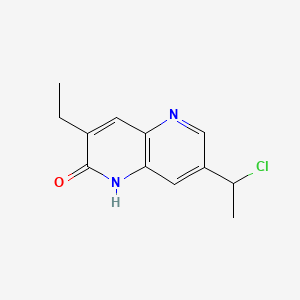
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
